N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide
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Description
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including an oxadiazole ring and a pyridine derivative, which may contribute to its pharmacological properties. The molecular formula is C18H18N6O3, with a molecular weight of approximately 394.4 g/mol.
Property | Value |
---|---|
Molecular Formula | C18H18N6O3 |
Molecular Weight | 394.4 g/mol |
Structural Features | Oxadiazole, Pyridine, Tetrahydrofuran |
The precise mechanism of action for this compound remains largely unexplored in the literature. However, similar compounds have been shown to interact with specific biological targets such as enzymes and receptors involved in various signaling pathways. Potential mechanisms may include:
- Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes critical for cell signaling and proliferation.
- Receptor Modulation: It could modulate the activity of receptors involved in inflammatory responses or cancer progression.
Biological Activity
Recent studies have indicated various biological activities associated with this compound:
- Antimicrobial Activity: Preliminary tests suggest that derivatives of similar structures exhibit antimicrobial properties against bacteria and fungi.
- Anticancer Potential: Some oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
- Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones at varying concentrations, suggesting strong antimicrobial properties .
Study 2: Anticancer Activity
Research on oxadiazole derivatives showed promising results in inhibiting the proliferation of breast cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways .
Study 3: Anti-inflammatory Effects
In vitro studies demonstrated that certain oxadiazole compounds reduced the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents .
Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-21-12-6-5-10(8-16-12)14-18-13(23-19-14)9-17-15(20)11-4-3-7-22-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMRDKNYYBOUJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.